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Compound of Interest

Compound Name: AZD0780

Cat. No.: B15616349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions
between AZD0780, a novel oral small-molecule inhibitor, and its target, Proprotein Convertase
Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended for researchers,
scientists, and drug development professionals interested in the mechanism of action and
preclinical characterization of this promising therapeutic agent for hypercholesterolemia.

Introduction to AZD0780 and its Novel Mechanism
of Action

AZDO0780 is an orally active, small-molecule inhibitor of PCSK9 developed by AstraZeneca.[1]
Unlike monoclonal antibody inhibitors that block the protein-protein interaction between PCSK9
and the Low-Density Lipoprotein Receptor (LDLR), AZD0780 employs a novel mechanism of
action.[2] It binds to a previously unexplored functional binding pocket on the C-terminal
domain (CTD) of PCSK9.[2][3] This interaction does not prevent the initial binding of PCSK9 to
the LDLR but instead stabilizes the PCSK9 C-terminal domain at endosomal pH.[3] This
stabilization inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing
the degradation of the LDLR and promoting its recycling to the cell surface for continued
clearance of LDL-cholesterol (LDL-C).[3][4]

Quantitative Data Summary
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The following tables summarize the key quantitative data reported for the interaction and
effects of AZD0780.

Table 1: Binding Affinity and Pharmacokinetics of AZD0780

Parameter Value Species Assay Reference

o o Surface Plasmon
Binding Affinity
(Kd) 2.3 nM Human Resonance [3]

(SPR)

<200 nM Not Specified Not Specified [4]
Plasma Protein -

o 26% Human Not Specified [3]
Binding (PPB)
25% Mouse Not Specified [3]
Microsomal ] ]

1.3 pL/min/pg Human In vitro [3]

Clearance
Oral ]

) o 63.5% Mouse In vivo [3]
Bioavailability
Half-life (t1/2) - ]
" 2.6 hours Mouse In vivo [3]
Half-life (t1/2) - _

2.9 hours Mouse In vivo [3]

Oral

Table 2: In Vivo Efficacy of AZD0780 in Preclinical and Clinical Studies
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Model/Populati LDL-C
Study Phase Treatment . Reference
on Reduction
Human PCSK9
knock-in )
o 15 mg/kg, twice- Decreased LDL-
Preclinical hypercholesterol ) [3]
] daily (oral) C plasma levels
emic mouse
model
Treatment-naive ]
o ) 52% reduction
participants with AZDO0780 on top
Phase | ) (78% total from [5]
hypercholesterol of rosuvastatin )
) baseline)
emia
Patients on ] 50.7% reduction
Phase Ilb 30mg, once-daily

] standard-of-care
(PURSUIT Trial) _
statin therapy

(oral)

(placebo- [5]

corrected)

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. While specific,

proprietary details of AstraZeneca's protocols are not publicly available, the following

represents standard and widely accepted procedures in the field.

Surface Plasmon Resonance (SPR) for Binding Affinity

Determination

This protocol describes a general method for determining the binding kinetics and affinity of a

small molecule inhibitor to its protein target.

¢ Immobilization of PCSKO:

o Recombinant human PCSK9 is immobilized on a sensor chip (e.g., CM5) surface using

amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide
(NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o PCSKO9, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected

over the activated surface.
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o Remaining activated groups are deactivated with an injection of ethanolamine. A reference
flow cell is prepared similarly but without the protein to account for non-specific binding.

e Binding Analysis:

o A series of concentrations of AZD0780, prepared in a suitable running buffer (e.g., HBS-
EP+), are injected over the PCSK9 and reference flow cells. The concentration range
should typically span at least one order of magnitude above and below the expected Kd.

o The association of AZD0780 to PCSK9 is monitored in real-time.

o Following the association phase, the running buffer is flowed over the chip to monitor the
dissociation of the complex.

o Data Analysis:

o The sensorgrams (plots of response units versus time) are corrected by subtracting the
signal from the reference flow cell.

o The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding
model) to determine the association rate constant (ka), dissociation rate constant (kd), and
the equilibrium dissociation constant (Kd = kd/ka).

In Vitro LDL Uptake Assay

This assay measures the ability of AZD0780 to rescue PCSK9-mediated reduction of LDL
uptake by liver cells.

e Cell Culture and Plating:
o Human hepatocyte-derived cells (e.g., HepG2) are cultured in a suitable medium.
o Cells are seeded into 96-well plates and allowed to adhere overnight.

e Treatment:

o The cell culture medium is replaced with a serum-free medium.
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o Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence
of varying concentrations of AZD0780 (or vehicle control). A control group without PCSK9
is also included.

o The plates are incubated to allow for PCSK9-mediated LDLR degradation.

e LDL Uptake Measurement:
o Fluorescently labeled LDL (e.g., Dil-LDL) is added to the wells.
o The plates are incubated to allow for cellular uptake of the labeled LDL.
o The cells are washed to remove any unbound labeled LDL.

e Quantification:

o The fluorescence intensity in each well is measured using a fluorescence plate reader or
imaged using a fluorescence microscope.

o An increase in fluorescence in the AZD0780-treated wells compared to the PCSK9-only
wells indicates a rescue of LDL uptake.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of AZD0780 in preventing PCSK9-mediated LDLR degradation.

Experimental Workflow: Fragment-Based Drug
Discovery
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Caption: General workflow for fragment-based drug discovery (FBDD).

Logical Relationship: AZD0780's Therapeutic Effect
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Caption: Logical cascade of AZD0780's therapeutic effect on LDL-C levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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